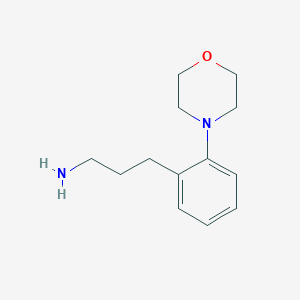

2-(4-Morpholinyl)benzenepropanamine

Description

3-[2-(morpholin-4-yl)phenyl]propan-1-amine is a chemical compound that features a morpholine ring attached to a phenyl group via a propylamine chain

Properties

CAS No. |

1000566-18-6 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(2-morpholin-4-ylphenyl)propan-1-amine |

InChI |

InChI=1S/C13H20N2O/c14-7-3-5-12-4-1-2-6-13(12)15-8-10-16-11-9-15/h1-2,4,6H,3,5,7-11,14H2 |

InChI Key |

FXSHCLSVGVSVNN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2CCCN |

Origin of Product |

United States |

Preparation Methods

Alpha-Bromination of Propiophenone Derivative

- Starting Material: Propiophenone or a substituted benzenepropanone derivative.

- Reagents: Bromine (Br2) or other brominating agents.

- Solvent: Methylene chloride (dichloromethane), trichloromethane, or ethyl acetate.

- Conditions: Controlled temperature (typically ambient to slightly elevated) to ensure selective alpha-bromination without overbromination.

- Workup: Simple separatory washing or no processing before next step.

This step introduces the alpha-bromo substituent, which is critical for subsequent nucleophilic substitution by the amine.

First Amination Reaction

- Nucleophile: Aqueous methylamine or morpholine solution (for 2-(4-Morpholinyl)benzenepropanamine, morpholine would be the amine source).

- Solvent: Methylene chloride, ethyl acetate, or a mixture thereof.

- Temperature: 0–50 °C, often around 40 °C.

- Procedure: The brominated intermediate is reacted directly with the aqueous amine solution, often by dropwise addition under stirring.

- Reaction Time: 2–24 hours, depending on scale and conditions.

- Workup: After reaction, aqueous sodium hydroxide solution is added to neutralize and extract the amine product into the organic phase, followed by drying with anhydrous sodium sulfate and solvent removal under reduced pressure at around 40 °C.

This step replaces the bromine with the amino group, forming the crude amine intermediate.

Resolution and Purification

- Resolving Agents: (2R,3R)-dibenzoyl tartaric acid derivatives are commonly used to form diastereomeric salts with the racemic amine.

- Solvent System: Ethyl acetate with a small amount of organic acid (e.g., acetic acid) in volume ratios such as 100:1–20 (ethyl acetate:acid), preferably 100:2–6.

- Temperature: 0–80 °C, often 50 °C for salt formation, followed by cooling to room temperature and stirring for 12–24 hours.

- Procedure: The crude amine is dissolved in ethyl acetate and acetic acid mixture, then mixed with the resolving agent solution. The mixture is heated briefly and then allowed to crystallize.

- Isolation: The diastereomeric double salt precipitates out and is filtered, washed with ethyl acetate and acetic acid mixture, then dried.

- Recrystallization: Further purification by recrystallization from alcohol/water mixtures (ethanol or methanol with water in ratios of 1:0.5–10, preferably 1:3) at 0–80 °C for 2–24 hours improves optical purity.

Yield and Efficiency Considerations

- The overall yield of the amination and resolution steps can be limited by side reactions such as amine oxidation and incomplete resolution.

- Typical yields for the first amination and salt purification steps range from 65% to 75%.

- The resolution step with dibenzoyl tartaric acid derivatives can achieve yields of 70–79% based on free base recovery.

- The total yield after bromination, amination, and resolution is approximately 52.5–59.3%.

- Solvent recovery and recycling are integral to reducing costs and environmental impact.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alpha-bromination | Propiophenone + Br2; solvent: CH2Cl2 or EtOAc | Ambient | 1–3 | ~95 | Simple washing, no purification required |

| First amination | Brominated intermediate + aqueous morpholine | 0–50 (prefer 40) | 2–24 | 65–75 | Direct reaction without intermediate isolation |

| Resolution | (2R,3R)-dibenzoyl tartaric acid + EtOAc + acetic acid | 0–80 (prefer 50) | 2–24 + 12 | 70–79 | Forms diastereomeric double salt |

| Recrystallization | Alcohol/water (EtOH/H2O 1:3) | 0–80 | 2–24 | Improves purity | Multiple recrystallizations possible |

Research Findings and Improvements

- The described method simplifies previous industrial processes by eliminating some intermediate separations and reducing the use of hazardous solvents like acetone.

- The direct use of crude reaction mixtures in resolution steps improves overall efficiency and reduces energy consumption.

- The use of dibenzoyl tartaric acid derivatives as resolving agents is effective for optical resolution, yielding high-purity enantiomers.

- Recrystallization from alcohol/water mixtures stabilizes the resolved product and can enhance yield through configuration conversion.

- The process is scalable and suitable for industrial production with solvent recycling and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(morpholin-4-yl)phenyl]propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-[2-(morpholin-4-yl)phenyl]propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(morpholin-4-yl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, it may inhibit selective norepinephrine reuptake, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1-Phenylpropan-2-amine: A structurally similar compound with different pharmacological properties.

4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl: Another compound with a morpholine ring and phenyl group, but with different substituents and biological activities.

Uniqueness

3-[2-(morpholin-4-yl)phenyl]propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Morpholinyl)benzenepropanamine, and how can reaction conditions be optimized for high purity?

Answer:

The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, reacting a benzenepropanamine precursor with morpholine derivatives under controlled conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance reaction efficiency .

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve morpholine incorporation .

Purification via column chromatography or recrystallization is critical for high purity (>95%). Adjusting solvent ratios (e.g., hexane:ethyl acetate) during chromatography can optimize separation .

Basic: What analytical techniques are most effective for characterizing the structural integrity of 2-(4-Morpholinyl)benzenepropanamine?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the morpholinyl group’s integration and substitution pattern. Aromatic protons appear as distinct multiplet signals (~6.5–7.5 ppm), while morpholine’s methylene protons resonate at ~3.5–4.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral derivatives .

- HPLC : Assess purity using C18 columns with UV detection at 254 nm .

Advanced: How can researchers design experiments to investigate calcium-sensing receptor (CaSR) modulation by 2-(4-Morpholinyl)benzenepropanamine derivatives?

Answer:

- In vitro assays : Use HEK293 cells transfected with human CaSR. Measure intracellular Ca²⁺ flux via fluorescent dyes (e.g., Fura-2) upon compound exposure .

- Structural analogs : Introduce substituents (e.g., chloro or methoxy groups) to the benzene ring to study activity trends. Compare results to known calcilytics like R568 .

- Dose-response curves : Determine EC₅₀ values for receptor activation/inhibition. Use nonlinear regression models to analyze potency .

- Molecular docking : Model interactions between the morpholinyl group and CaSR’s Venus flytrap domain to predict binding affinity .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of morpholinyl-substituted benzenepropanamine analogs?

Answer:

- Comparative SAR studies : Systematically vary substituents (e.g., halogen vs. alkyl groups) and test in standardized assays. For example, brominated analogs may show higher lipophilicity and membrane permeability than chlorinated ones .

- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line differences, assay protocols) .

- Control experiments : Replicate disputed results under identical conditions (e.g., pH, temperature) to isolate experimental variables .

Basic: What safety protocols should be followed when handling 2-(4-Morpholinyl)benzenepropanamine in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- First aid : In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Seek medical attention if irritation persists .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced: How can computational chemistry methods be applied to predict the pharmacodynamic properties of 2-(4-Morpholinyl)benzenepropanamine?

Answer:

- Molecular dynamics (MD) simulations : Model the compound’s interaction with lipid bilayers to predict blood-brain barrier penetration .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability .

- Docking studies : Map the morpholinyl group’s binding to target proteins (e.g., CaSR) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate toxicity risks (e.g., hepatotoxicity) based on structural motifs .

Advanced: What are the critical factors in designing structure-activity relationship (SAR) studies for benzenepropanamine derivatives targeting neurological pathways?

Answer:

- Substituent positioning : Para-substituted morpholinyl groups enhance receptor affinity compared to ortho/meta positions .

- Chirality : Enantiomeric purity (e.g., R vs. S configurations) significantly impacts CaSR modulation .

- Lipophilicity : Balance logP values (2–4) to optimize blood-brain barrier penetration without increasing toxicity .

- In vivo validation : Test lead compounds in rodent models of neurological disorders (e.g., epilepsy) to confirm efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.